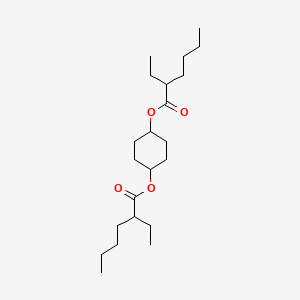

1,4-Cyclohexanediol bis-ethylhexanoate

Description

Structure

3D Structure

Properties

CAS No. |

53148-31-5 |

|---|---|

Molecular Formula |

C22H40O4 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

[4-(2-ethylhexanoyloxy)cyclohexyl] 2-ethylhexanoate |

InChI |

InChI=1S/C22H40O4/c1-5-9-11-17(7-3)21(23)25-19-13-15-20(16-14-19)26-22(24)18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3 |

InChI Key |

KNPIEXMCCLCXEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OC1CCC(CC1)OC(=O)C(CC)CCCC |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of 1,4 Cyclohexanediol Bis Ethylhexanoate

Esterification Reactions for Diester Formation

The final step in the synthesis is the formation of the diester from 1,4-Cyclohexanediol (B33098). This is typically achieved through esterification, where both hydroxyl groups of the diol react with 2-ethylhexanoic acid or a derivative thereof. The two primary strategies for this transformation are direct esterification and the use of more reactive acylating agents like acyl chlorides.

Direct esterification, often referred to as Fischer esterification, involves reacting 1,4-Cyclohexanediol with two equivalents of 2-ethylhexanoic acid in the presence of an acid catalyst. This method is an equilibrium process, and strategies are often employed to drive the reaction toward the product side.

The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. To achieve high conversion to the diester, the water formed as a byproduct must be continuously removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. Common catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The reaction is typically carried out at elevated temperatures in a suitable solvent like toluene or xylene. While no specific literature detailing the direct synthesis of 1,4-Cyclohexanediol bis-ethylhexanoate is available, the conditions are analogous to other direct esterification processes involving branched-chain acids and alcohols, which are widely used in the production of emollients and emulsifiers.

Table 1: Typical Conditions for Direct Diesterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 1,4-Cyclohexanediol, 2-Ethylhexanoic Acid (2 equiv.) | Starting materials |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carboxylic acid and increase reactivity |

| Solvent | Toluene, Xylene | To facilitate azeotropic removal of water |

| Temperature | Reflux (110-140 °C) | To provide activation energy and enable azeotropic distillation |

| Byproduct Removal | Dean-Stark Apparatus | To shift the equilibrium towards product formation |

An alternative and often more efficient method for diester formation is the reaction of 1,4-Cyclohexanediol with an acyl chloride, specifically 2-ethylhexanoyl chloride. This approach is generally faster and irreversible, leading to higher yields in shorter reaction times compared to direct esterification.

The reaction proceeds via nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the hydroxyl groups of the diol. This reaction is typically carried out in the presence of a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the diol and deactivating it as a nucleophile. The reaction is often performed at lower temperatures (e.g., 0 °C to room temperature) to control its exothermic nature. The use of an inert solvent like dichloromethane or diethyl ether is common.

Table 2: General Conditions for Diesterification via Acyl Chlorides

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 1,4-Cyclohexanediol, 2-Ethylhexanoyl Chloride (2 equiv.) | Starting materials |

| Base | Pyridine, Triethylamine (2 equiv.) | To neutralize the HCl byproduct |

| Solvent | Dichloromethane (DCM), Diethyl Ether | To dissolve reactants and facilitate the reaction |

| Temperature | 0 °C to Room Temperature | To control the exothermic reaction |

Precursor Synthesis and Derivatization Strategies

The utility and cost-effectiveness of synthesizing this compound are heavily dependent on the efficient production of its key precursor, 1,4-Cyclohexanediol. Research has focused on both traditional petrochemical routes and emerging sustainable pathways from biomass.

A prevalent industrial method for synthesizing 1,4-Cyclohexanediol is the catalytic hydrogenation of aromatic compounds, primarily hydroquinone and terephthalic acid.

Hydrogenation of hydroquinone involves the reduction of the benzene ring to a cyclohexane (B81311) ring. This process is typically carried out in an autoclave under high hydrogen pressure. Various catalysts have been shown to be effective, with Raney nickel being a common choice. google.comdissertationtopic.net Other catalysts, such as ruthenium-rhodium supported on active carbon (Ru-Rh/AC), have also demonstrated high efficiency, achieving 100% conversion of hydroquinone with 95.5% selectivity to 1,4-cyclohexanediol under optimized conditions. researchgate.net Similarly, terephthalic acid can be hydrogenated to 1,4-cyclohexanedicarboxylic acid, which can then be further reduced to 1,4-cyclohexanediol, although direct, one-step hydrogenation to 1,4-cyclohexanedimethanol (B133615) is also an area of active research. researchgate.netasianpubs.orgnih.gov

Table 3: Research Findings on Catalytic Hydrogenation to 1,4-Cyclohexanediol

| Aromatic Precursor | Catalyst | Temperature (°C) | Pressure (MPa) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Hydroquinone | Raney Nickel | 200 | 1.5 | 92% Yield | google.com |

| Hydroquinone | Raney Nickel | 120 | 2.5 | 87.4% Selectivity | dissertationtopic.net |

| Hydroquinone | Ru-Rh/AC | 80 | 1.0 | 95.5% Selectivity | researchgate.net |

| Terephthalic Acid | 5% Pd/C | 220 | - | 100% Selectivity to Diacid | asianpubs.org |

In the pursuit of green chemistry, significant efforts have been directed toward producing platform chemicals from renewable resources. Lignocellulosic biomass, a non-edible and abundant resource, has emerged as a promising feedstock for 1,4-Cyclohexanediol. nih.gov

One innovative approach involves the reductive catalytic fractionation (RCF) of woody biomass, such as beech lignin (B12514952). researchgate.net This process depolymerizes lignin into smaller oligomeric fractions. These fractions can then be oxidatively converted to 2,6-dimethoxybenzoquinone (DMBQ). researchgate.net In a subsequent step, DMBQ undergoes reductive demethoxylation and hydrogenation using a Raney Ni catalyst to produce 1,4-Cyclohexanediol in high yields. nih.govrsc.org Research has demonstrated an 86.5% molar yield for this conversion, highlighting a viable and sustainable alternative to fossil fuel-based synthesis. researchgate.netsemanticscholar.org

While the synthesis of this compound requires the functionalization of both hydroxyl groups, the broader chemistry of the 1,4-Cyclohexanediol precursor includes strategies for selective monofunctionalization. nih.gov This desymmetrization is a powerful tool for constructing complex molecules where different functionalities are required at the 1- and 4-positions.

The primary challenge in monofunctionalization is preventing the formation of a statistical mixture of unreacted diol, the desired mono-protected product, and the di-protected byproduct. scirp.org Various methods have been developed to achieve high selectivity. These often involve using an excess of the diol, though this is not always practical. scirp.org More advanced strategies include the use of specific catalysts that can differentiate between the two hydroxyl groups or facilitate the reaction under controlled conditions. Organoboron catalysts and enzyme-based systems have shown promise in the selective acylation and protection of symmetrical diols. researchgate.netresearchgate.net Furthermore, flow reactor technology has been employed for monotetrahydropyranylation, a common protection strategy, demonstrating higher selectivity compared to conventional batch experiments. scirp.org These selective derivatization techniques are crucial for expanding the use of 1,4-Cyclohexanediol as a versatile building block in pharmaceutical and materials science. nih.gov

Catalytic Systems in Diester and Related Polymer Synthesis

The selection of a catalyst is pivotal in the synthesis of diesters and polyesters, influencing reaction rates, equilibrium positions, and the final properties of the product. Both organometallic and heterogeneous catalysts play crucial roles at different stages of the production chain leading to this compound.

Organotin compounds are widely utilized as highly effective catalysts for esterification and transesterification reactions, including the synthesis of polyesters. gelest.comlupinepublishers.com Their catalytic prowess stems from the Lewis acidic nature of the tin atom, which possesses empty 5d orbitals that allow for the expansion of its coordination number through interaction with oxygen-containing reactants. rsc.org This characteristic facilitates the activation of the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used organotin catalysts for esterification include monobutyltin and dibutyltin derivatives such as monobutyltin tris(2-ethylhexanoate), dibutyltin oxide, and butylstannoic acid (hydroxybutyltin oxide). google.comepo.org These catalysts are preferred over strong Brønsted acids as they are milder and generate fewer undesirable side products. rug.nl The general reaction temperatures for direct esterification using these catalysts are typically above 180-200°C. gelest.com

Two primary mechanisms have been proposed for organotin-catalyzed esterification:

Lewis Acid Mechanism : The organotin compound functions as a classic Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid (or ester in transesterification). lupinepublishers.comrsc.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of the 1,4-cyclohexanediol, leading to the formation of the ester bond. rsc.org

Exchange/Insertion Mechanism (Carboxylate Mechanism) : This mechanism involves an initial ligand exchange where the alcohol (1,4-cyclohexanediol) replaces a ligand on the tin catalyst to form a tin alkoxide. rsc.org Subsequently, the carboxylic acid coordinates to the tin center and inserts into the Sn-O bond of the newly formed alkoxide. An associative exchange then releases the ester product and regenerates the active catalytic species. rsc.org

Density Functional Theory (DFT) calculations on related polyester (B1180765) systems suggest that the reaction often proceeds via an intramolecular acyl-transfer from a tin complex. nih.gov The presence of alkyl groups, such as butyl groups, on the tin catalyst is considered crucial for its catalytic performance, as strong Lewis acids like SnCl4 are not regarded as effective esterification catalysts. rug.nl

| Organotin Catalyst | Primary Application | Key Mechanistic Feature | Typical Reaction |

|---|---|---|---|

| Dibutyltin Oxide (DBTO) | Transesterification, Polymerization | Forms distannoxane structures; effective in ligand exchange. rug.nlnih.gov | Polyester Synthesis |

| Monobutyltin tris(2-ethylhexanoate) | Direct Esterification | High solubility in reaction media. gelest.comgoogle.com | Diester Synthesis |

| Butylstannoic Acid | Direct Esterification | Precursor to active monomeric or dimeric species under catalytic conditions. google.comrug.nl | Polyester Resins |

| Stannous Oxalate | Direct Esterification | Often insoluble in the final ester product, allowing for removal by filtration. gelest.com | High Boiling Esters |

The primary precursor for this compound is 1,4-cyclohexanediol (1,4-CHDO). The industrial production of 1,4-CHDO predominantly relies on the hydrogenation of aromatic precursors such as hydroquinone or phenol, processes for which heterogeneous catalysts are indispensable. osti.govgoogle.comgoogle.com

The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity, as over-hydrogenation can lead to the formation of cyclohexanol.

Nickel-based Catalysts : Raney® Ni is a highly effective and commercially viable catalyst for producing 1,4-CHDO. nih.govrsc.org In one process involving the defunctionalization of a lignin-derived intermediate, Raney® Ni achieved a molar yield of 86.5% for 1,4-CHDO. rsc.org Catalytic hydrogenation of hydroquinone using a skeletal nickel catalyst in an aqueous medium is another established route. google.com Nickel catalysts supported on carbon nanotubes (Ni/CNT) have also been shown to efficiently hydrogenate phenol to cyclohexanol, a related transformation, indicating their potential for cyclohexanediol synthesis. mdpi.com

Ruthenium-based Catalysts : Ruthenium catalysts, particularly when supported on materials like alumina (Ru/Al2O3), demonstrate high selectivity towards 1,4-CHDO. nih.gov In studies comparing various catalysts, Ru/Al2O3 showed a 1,4-CHDO selectivity of 55.3%, although some side reactions like hydrodeoxygenation to cyclohexanol were observed. nih.gov The hydrogenation of hydroquinone using a supported ruthenium catalyst is also a documented green synthesis method. google.com

Palladium-based Catalysts : Palladium catalysts, often supported on carbon (Pd/C) or alumina (Pd/Al2O3), are widely used for aromatic ring hydrogenation. nih.govosti.gov However, in the context of substituted phenols, they can sometimes favor partial hydrogenation or require specific conditions to achieve high selectivity for the diol. nih.gov For instance, a Pd/C-heteropoly acid composite system has been developed for the selective hydrogenation of phenol to cyclohexanone, an intermediate in the production of cyclohexanol. osti.gov A key advantage of palladium catalysis is the ability to control stereoselectivity; heterogeneous palladium on alumina has been reported to favor the formation of trans-cyclohexanols from phenol derivatives. nih.gov

| Catalyst System | Precursor | Key Outcome / Selectivity | Reference Finding |

|---|---|---|---|

| Raney® Ni | Lignin-derived DMBQ | 86.5% molar yield of 1,4-CHDO. rsc.org | High activity and yield; produces a cis/trans isomer ratio of 40/60. nih.gov |

| Ru/Al2O3 | Lignin-derived DMBQ | 55.3% selectivity to 1,4-CHDO. nih.gov | Higher selectivity than Pd catalysts but with some hydrodeoxygenation. nih.gov |

| Pd/Al2O3 | Phenol Derivatives | trans-selective hydrogenation to cyclohexanols. nih.gov | Offers stereochemical control in precursor synthesis. nih.gov |

| Pd/C - Heteropoly Acid | Phenol | 93.6% selectivity to cyclohexanone. osti.gov | Demonstrates high efficiency for a related intermediate. osti.gov |

Reaction Kinetics and Stereochemical Control in Diester Synthesis

The synthesis of this compound via direct esterification is a reversible reaction. To drive the reaction toward the product side, it is typically carried out at elevated temperatures with continuous removal of water, the reaction byproduct. The kinetics of such esterification reactions are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants.

Kinetic studies on similar esterification reactions, such as propionic acid with cyclohexanol or adipic acid with 1,6-hexanediol, often reveal that the reaction follows a second-order or higher-order rate law. researchgate.netsemanticscholar.org The rate of reaction generally increases with higher temperatures, as described by the Arrhenius equation, and with increased catalyst concentration. researchgate.netsemanticscholar.org For instance, in the esterification of propionic acid and cyclohexanol using sulfuric acid as a catalyst, the reaction rate was found to be second order with respect to the acid concentration. researchgate.net The molar ratio of alcohol to acid is also a critical parameter; using an excess of one reactant can shift the equilibrium to favor product formation. semanticscholar.org

Stereochemistry is a crucial aspect of this compound synthesis. 1,4-cyclohexanediol exists as two geometric isomers: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol. The physical properties of the final diester product, such as its melting point, viscosity, and performance as a plasticizer or solvent, are dependent on the cis/trans isomer ratio.

The esterification reaction itself, catalyzed by organotin compounds or acids, does not typically affect the stereocenters on the cyclohexane ring. Therefore, the stereochemical composition of the final this compound product is directly determined by the cis/trans ratio of the starting 1,4-cyclohexanediol raw material.

Control over the final product's stereochemistry must be exerted during the synthesis of the diol precursor. As noted previously, the choice of heterogeneous catalyst in the hydrogenation of the aromatic precursor can influence the isomer ratio. For example, the hydrogenation of lignin-derived 2,6-dimethoxybenzoquinone using Raney® Ni yields a cis/trans 1,4-CHDO ratio of 40/60. nih.gov In contrast, palladium-on-alumina catalysts have been shown to provide access to trans-configured cyclohexanols from phenol derivatives, while rhodium-based catalysts can favor the cis-isomer. nih.gov This ability to select for a specific isomer during the precursor synthesis is strategically important for tailoring the properties of the final diester.

Advanced Spectroscopic and Structural Characterization of 1,4 Cyclohexanediol Bis Ethylhexanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,4-cyclohexanediol (B33098) bis-ethylhexanoate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the molecular structure and providing insights into the conformation of the cyclohexane (B81311) ring.

The protons on the cyclohexane ring are expected to appear as a broad multiplet, due to the rapid chair-to-chair interconversion at room temperature, which averages the chemical environments of the axial and equatorial protons. docbrown.info This typically results in a single, broad signal for all 12 cyclohexane protons around 1.4-1.8 ppm. docbrown.info The methine protons on the cyclohexane ring attached to the ester groups (C-H-O) would be shifted downfield to approximately 4.5-5.0 ppm due to the deshielding effect of the adjacent oxygen atom.

The protons of the 2-ethylhexanoate (B8288628) chains would exhibit distinct signals. The methine proton at the chiral center of the ethylhexanoate group is expected to appear as a multiplet around 2.2-2.4 ppm. The methylene (B1212753) and methyl protons of the ethyl and butyl groups will have characteristic chemical shifts and splitting patterns in the upfield region of the spectrum (approximately 0.8-1.7 ppm). chemicalbook.comspectrabase.comspectrabase.com

Expected ¹H NMR Data for 1,4-Cyclohexanediol bis-ethylhexanoate

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Cyclohexane Ring Protons (CH₂) | 1.4 - 1.8 | Broad Multiplet |

| Cyclohexane Methine Protons (CH-O) | 4.5 - 5.0 | Multiplet |

| 2-Ethylhexanoate Methine Proton | 2.2 - 2.4 | Multiplet |

| 2-Ethylhexanoate Methylene Protons | 1.2 - 1.7 | Multiplet |

| 2-Ethylhexanoate Methyl Protons | 0.8 - 1.0 | Triplet/Multiplet |

This table is predictive and based on data from analogous structures.

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton of this compound, with distinct signals for each chemically non-equivalent carbon atom. While a specific spectrum for this compound is noted in a database, the spectral data itself is not publicly detailed. nih.gov However, based on data from cyclohexane, 2-ethylhexanoic acid derivatives, and other esters, the chemical shifts can be reliably predicted. multiscreensite.comchemicalbook.comdocbrown.info

The carbonyl carbon of the ester group is the most downfield signal, expected around 175 ppm. The carbons of the cyclohexane ring will appear in the range of 25-40 ppm, with the carbon atom bonded to the oxygen (C-O) shifted downfield to approximately 70-75 ppm. The various carbons of the 2-ethylhexanoate side chains will have characteristic shifts, with the chiral methine carbon appearing around 40-45 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~175 |

| Cyclohexane Methylene Carbons (CH₂) | 25 - 40 |

| Cyclohexane Methine Carbons (CH-O) | 70 - 75 |

| 2-Ethylhexanoate Methine Carbon | 40 - 45 |

| 2-Ethylhexanoate Methylene Carbons | 20 - 35 |

| 2-Ethylhexanoate Methyl Carbons | 10 - 15 |

This table is predictive and based on data from analogous structures.

X-ray Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. iitg.ac.in For a molecule like this compound, which exists as a mixture of cis and trans isomers and has flexible side chains, obtaining a single crystal suitable for X-ray diffraction can be challenging. nih.gov As a result, there is no publicly available crystal structure for this specific compound.

However, studies on similar long-chain alkyl cyclohexane esters and other plasticizers indicate that these molecules often exhibit significant disorder in the solid state. researchgate.net The conformation of the cyclohexane ring (chair, boat, or twist-boat) and the orientation of the bulky 2-ethylhexanoate groups would be key features of the crystal structure. The packing of these molecules in the crystal lattice would be influenced by weak intermolecular forces, such as van der Waals interactions. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insights into the conformational preferences of the molecule.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its cis and trans isomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for these tasks. nih.govnih.govcore.ac.ukresearchgate.netgcms.cz

GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds like plasticizers. nih.govcore.ac.ukgcms.cz A GC method would allow for the quantification of any residual starting materials, by-products, or other impurities. Furthermore, with an appropriate capillary column, it is often possible to achieve separation of the cis and trans isomers of cyclohexane derivatives. researchgate.netresearchgate.net

HPLC is another versatile technique for the analysis of plasticizers. nih.govnih.gov For the separation of the non-polar isomers of this compound, reversed-phase HPLC with a C18 or C8 column and a non-aqueous mobile phase would be a suitable approach. The use of specialized stationary phases, such as those based on cyclodextrins, has been shown to provide excellent selectivity for the separation of cis/trans isomers of other cyclohexane derivatives and could be applicable here. tandfonline.comtandfonline.com A patent for a related compound, cyclohexanediamine, describes the use of vapor phase chromatography for isomer analysis, further highlighting the utility of chromatographic methods. google.com

Typical Chromatographic Conditions for Isomer Separation

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary Column (e.g., DB-5ms) | Helium or Nitrogen | FID or MS |

| HPLC | Reversed-Phase (C18 or C8) | Acetonitrile/Methanol Gradient | UV or ELSD |

| HPLC | Cyclodextrin-bonded silica (B1680970) | Methanol/Water | UV or RI |

This table provides examples of typical conditions used for similar compounds.

Advanced Thermal Analysis for Related Polymeric Systems

The thermal stability of this compound is a critical property, especially when it is used as a plasticizer in polymeric systems that are processed at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to study the decomposition characteristics of such materials.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char. While specific TGA data for polymers plasticized with this compound is not available, studies on PVC plasticized with other esters, such as dioctyl phthalate (B1215562) (DOP) and trioctyl trimellitate (TOTM), provide valuable insights. ecust.edu.cnresearchgate.netnih.govmatec-conferences.org

In general, the addition of a plasticizer to a polymer like PVC lowers its thermal stability. The decomposition of plasticized PVC typically occurs in multiple stages. The first stage involves the dehydrochlorination of the PVC backbone, often catalyzed by the plasticizer. The subsequent stages at higher temperatures correspond to the decomposition of the plasticizer itself and the charring of the polymer residue. nih.govmatec-conferences.orgresearchgate.net

Polyesters containing cyclohexane rings in their backbone have been shown to possess excellent thermal stability. acs.org It can be inferred that a polymer system incorporating this compound would exhibit decomposition behavior influenced by both the lability of the ester groups and the inherent stability of the cyclohexane ring. The TGA curve would be expected to show a multi-step decomposition profile, with the initial weight loss corresponding to the volatilization and decomposition of the 2-ethylhexanoate side chains.

Expected TGA Decomposition Stages for a Related Polymeric System

| Decomposition Stage | Temperature Range (°C) | Associated Process |

| 1 | 200 - 350 | Volatilization and initial decomposition of the ester side chains. |

| 2 | 350 - 500 | Main chain scission and decomposition of the polymer backbone. |

| 3 | > 500 | Char formation and slow decomposition of the carbonaceous residue. |

This table is a generalized representation based on data from similar plasticized polymer systems.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is crucial for identifying and quantifying phase transitions such as melting, crystallization, and glass transitions.

In a typical DSC experiment for a compound like this compound, the sample would be hermetically sealed in a pan and heated or cooled at a controlled rate. The resulting thermogram would plot heat flow against temperature. Endothermic events, such as melting, would appear as a peak, while exothermic events, like crystallization, would be represented by a valley. A step-like change in the baseline of the thermogram would indicate a glass transition, a characteristic of amorphous or semi-crystalline materials. For instance, studies on related cyclohexane diols have utilized DSC to characterize their rich polymorphism and the influence of molecular conformation on their thermal behavior. researchgate.netnih.gov

Illustrative Data Table for DSC Analysis of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -60.5 | - | - |

| Crystallization (Tc) | -25.0 | -20.3 | -45.8 |

| Melting (Tm) | 5.2 | 10.1 | 95.3 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is an essential technique for characterizing the viscoelastic properties of materials. nih.gov It involves applying a sinusoidal stress to a sample and measuring the resulting strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). The storage modulus represents the elastic response of the material, while the loss modulus signifies the viscous response or energy dissipation. Tan delta, the ratio of the loss modulus to the storage modulus, is a measure of damping and is particularly sensitive to molecular motions and phase transitions, including the glass transition.

For this compound, which may be used as a plasticizer in polymeric systems, DMA would be invaluable for understanding how it affects the mechanical properties of the final product. nih.govresearchgate.netmdpi.com The analysis could reveal shifts in the glass transition temperature of a polymer matrix upon the addition of the compound, indicating its plasticizing efficiency.

Illustrative Data Table for DMA of a Polymer Blend Containing this compound

| Frequency (Hz) | Temperature at Peak Tan δ (°C) | Storage Modulus (E') at 25°C (MPa) | Loss Modulus (E'') at 25°C (MPa) |

| 1 | -55.2 | 1500 | 75 |

| 10 | -52.8 | 1550 | 85 |

| 100 | -50.1 | 1600 | 98 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. |

Scattering Techniques for Material Architecture Analysis

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on nanoscale objects, typically in the size range of 1 to 100 nanometers. rsc.orgwikipedia.org The method relies on the elastic scattering of X-rays by a sample, where the scattering pattern at small angles is indicative of the size, shape, and distribution of nanoscale density differences within the material. wikipedia.org

If this compound were to be used in a formulation that forms micelles, emulsions, or other nanostructured systems, SAXS would be a primary tool for characterization. xenocs.commdpi.com The resulting scattering curve, a plot of scattering intensity versus the scattering vector (q), can be analyzed to determine parameters such as the radius of gyration, particle shape, and inter-particle distances. youtube.com For partially ordered systems, SAXS can reveal characteristic distances and the degree of order. wikipedia.org

Illustrative Data Table for SAXS Analysis of a System Containing this compound

| Parameter | Value | Unit |

| Radius of Gyration (Rg) | 5.8 | nm |

| Porod Exponent | 3.9 | - |

| Correlation Length | 12.5 | nm |

| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. |

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS, but it utilizes a beam of neutrons instead of X-rays. wikipedia.org A key advantage of SANS is its sensitivity to light elements, particularly hydrogen and its isotope deuterium. wikipedia.org By selectively deuterating components within a sample, a technique known as contrast variation, SANS can be used to highlight specific parts of a complex structure. wikipedia.orgpan-training.eu This makes it an exceptionally powerful tool for studying the conformation and interaction of molecules in soft matter and biological systems.

For a compound like this compound, SANS could be employed to study its behavior in complex mixtures, such as its distribution within a polymer matrix or its conformation at an interface. If used in a polymer blend, selective deuteration of either the polymer or the bis-ethylhexanoate would allow for the direct visualization of its dispersion and aggregation state. nih.gov

Illustrative Data Table for SANS Contrast Variation Study

| Component | Scattering Length Density (10⁻⁶ Å⁻²) |

| This compound (hydrogenated) | 0.94 |

| Deuterated Polystyrene | 6.45 |

| D₂O Solvent | 6.38 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. |

Molecular and Cellular Biological Research on 1,4 Cyclohexanediol Bis Ethylhexanoate

Investigation of Melanogenesis Pathway Modulation in Cellular Models

The primary focus of research into the biological effects of 1,4-Cyclohexanediol (B33098) bis-ethylhexanoate has been its ability to influence the melanogenesis pathway, the complex process responsible for the production of melanin (B1238610) pigment. Cellular models, particularly murine B16 melanoma cells, have been instrumental in elucidating these effects.

Studies have consistently demonstrated that 1,4-Cyclohexanediol bis-ethylhexanoate significantly inhibits melanin production in B16 melanoma cells. researchgate.netnih.govresearchgate.net This inhibitory effect is dose-dependent, meaning that as the concentration of CHEH increases, the amount of melanin synthesized by the cells decreases. researchgate.netnih.govresearchgate.net Importantly, this reduction in melanin content occurs at concentrations that are not toxic to the cells, indicating a specific biological activity rather than a general cytotoxic effect. researchgate.netnih.govresearchgate.net

Table 1: Effect of this compound on Melanin Content in B16 Melanoma Cells

| Concentration of CHEH | Melanin Content (% of Control) | Cell Viability (% of Control) |

|---|---|---|

| Control | 100% | 100% |

| Low Concentration | Reduced | Maintained |

| High Concentration | Significantly Reduced | Maintained |

This table is illustrative, based on the dose-dependent effects described in the cited research.

Tyrosinase is the key and rate-limiting enzyme in the melanogenesis pathway, catalyzing the initial steps of melanin synthesis. Research has shown that this compound dose-dependently inhibits the activity of cellular tyrosinase in B16 melanoma cells. researchgate.netnih.govresearchgate.net This finding directly correlates with the observed decrease in melanin production, suggesting that the primary mechanism of CHEH's inhibitory action is through the modulation of this critical enzyme.

However, in a cell-free system containing purified mushroom tyrosinase, CHEH did not exhibit a direct inhibitory effect. nih.govresearchgate.net This crucial observation indicates that CHEH does not act as a direct competitive or non-competitive inhibitor of the tyrosinase enzyme itself. Instead, it suggests an indirect regulatory mechanism within the cellular environment. nih.govresearchgate.net

Analysis of Transcriptional and Post-Transcriptional Regulatory Mechanisms

To understand the indirect regulation of tyrosinase activity, researchers have investigated the effects of this compound on the expression of the tyrosinase gene. Western blot analysis has confirmed that treatment with CHEH leads to a decrease in the protein levels of tyrosinase within B16 melanoma cells. researchgate.netnih.govresearchgate.net

Interestingly, when the levels of messenger RNA (mRNA) for tyrosinase were measured using real-time polymerase chain reaction (RT-PCR), no significant change was observed in CHEH-treated cells compared to untreated cells. nih.govresearchgate.net This indicates that CHEH does not inhibit the transcription of the tyrosinase gene into mRNA. Therefore, the regulatory action of CHEH on tyrosinase occurs at a post-transcriptional level. nih.govresearchgate.net This could involve influencing the stability of the tyrosinase protein, its maturation, or its degradation within the cell.

Structural Analogue Comparisons and Structure-Activity Relationship (SAR) Studies

The chemical structure of a compound is intrinsically linked to its biological activity. Structure-activity relationship (SAR) studies help to elucidate which parts of a molecule are crucial for its effects, guiding the development of more potent and specific analogues.

This compound belongs to the class of cyclohexane (B81311) diester analogues. researchgate.netnih.govresearchgate.net Research on various cyclohexane diester derivatives has revealed interesting structure-activity relationships. For instance, a study comparing 1,2-, 1,3-, and 1,4-diester isomers found that the position of the ester groups on the cyclohexane ring influences their biological activity and cytotoxicity. Furthermore, the nature of the side chains attached to the ester groups also plays a role.

The structural similarity of cyclohexane diesters to diacylglycerol (DAG), an important signaling molecule in various cellular processes, has led to the hypothesis that these compounds may act as DAG mimics. However, direct evidence for the diacylglycerol mimicry of this compound in the context of melanogenesis has not yet been definitively established and remains an area for further investigation.

To gauge the potency of a new inhibitor, it is often compared to well-established reference compounds. In the context of melanogenesis inhibitors, kojic acid is a commonly used benchmark. Comparative studies have indicated that this compound is a potent inhibitor of melanin synthesis in B16 melanoma cells. researchgate.net

Table 2: Comparative Analysis of Melanogenesis Inhibitors in B16 Cells

| Compound | Mechanism of Action | Relative Potency |

|---|---|---|

| This compound | Post-transcriptional regulation of tyrosinase | High |

| Kojic Acid | Direct tyrosinase inhibitor | Moderate |

This table provides a simplified comparison based on available research.

Methodologies for Cellular and Molecular Assay Development

The development of cellular and molecular assays for a compound like this compound is crucial for understanding its biological activity, mechanism of action, and for ensuring its safety and efficacy, particularly in cosmetic applications. microbe-investigations.com While direct and extensive research on the specific cellular and molecular effects of this compound is not widely published, a standard toxicological and efficacy testing framework can be proposed based on methodologies used for other cosmetic ingredients, including diesters and skin lightening agents. numberanalytics.comcriver.com The development of robust in vitro cell-based assays is a primary step in the evaluation process, providing insights into cellular responses upon exposure to the compound. sygnaturediscovery.com

The initial phase of assay development involves establishing the fundamental cytotoxicity profile of the compound. Subsequently, more specific assays can be designed to investigate its purported effects, such as its role as a bleaching or skin-lightening agent. syntivia.fr This would involve assays to measure melanin content and the activity of key enzymes in the melanogenesis pathway. researchgate.netpsu.edumattek.com Furthermore, molecular biology techniques are employed to analyze changes in gene and protein expression that underlie the observed cellular effects. cosmeticsandtoiletries.comcosmeticsandtoiletries.com

Table 1: Proposed Cellular Assays for Evaluating this compound

| Assay Type | Cell Line(s) | Principle | Endpoints Measured |

| Cytotoxicity Assays | |||

| MTT Assay | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF), B16 Murine Melanoma Cells | Measures the metabolic activity of cells, which is indicative of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells is quantified spectrophotometrically. nih.gov | Cell viability (IC50) |

| Lactate Dehydrogenase (LDH) Assay | HaCaT, HDF, B16 Murine Melanoma Cells | Measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity. aacrjournals.org | LDH release, cell lysis |

| Melanogenesis Assays | |||

| Melanin Content Assay | B16 Murine Melanoma Cells, Primary Human Melanocytes | Cells are treated with the test compound, and the melanin produced is extracted and quantified by measuring its absorbance at a specific wavelength (e.g., 405 nm). | Inhibition or stimulation of melanin synthesis |

| Tyrosinase Activity Assay | B16 Murine Melanoma Cells, Mushroom Tyrosinase | Measures the activity of tyrosinase, the key enzyme in melanogenesis, by monitoring the oxidation of its substrate, L-DOPA, which forms a colored product. psu.edumattek.com | Enzyme inhibition (IC50) |

| Cellular Function Assays | |||

| Wound Healing/Migration Assay | Human Keratinocytes (HaCaT) | A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the "wound" is monitored over time after treatment with the compound. sygnaturediscovery.com | Cell migration rate |

| Co-culture Models | Human Keratinocytes and Melanocytes | A more physiologically relevant model where both cell types are grown together to study the transfer of melanosomes from melanocytes to keratinocytes. cosmeticsandtoiletries.com | Melanosome transfer efficiency |

Table 2: Proposed Molecular Assays for Evaluating this compound

| Assay Type | Target(s) | Principle | Endpoints Measured |

| Gene Expression Analysis | |||

| Quantitative Real-Time PCR (qRT-PCR) | TYR, TRP-1, TRP-2, MITF, MC1R | Measures the expression levels of specific messenger RNA (mRNA) transcripts related to melanogenesis and cellular stress. cosmeticsandtoiletries.comnih.gov | Up- or down-regulation of target gene expression |

| DNA Microarray | Genome-wide | Provides a broad overview of the changes in gene expression across thousands of genes simultaneously in response to the compound, helping to identify potential biological pathways affected. cosmeticsandtoiletries.comnih.gov | Gene expression profiling, identification of affected pathways |

| Protein Expression and Activity Analysis | |||

| Western Blotting | Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, β-catenin | Detects and quantifies the levels of specific proteins in cell lysates using antibodies, providing information on the impact of the compound on protein synthesis and signaling pathways. syntivia.frmdpi.com | Changes in protein levels and phosphorylation status |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Cytokines (e.g., IL-6, TNF-α) | Quantifies the concentration of specific secreted proteins, such as inflammatory cytokines, in the cell culture medium to assess the inflammatory potential of the compound. syntivia.fr | Secreted protein concentration |

The development and validation of these cellular and molecular assays would provide a comprehensive understanding of the biological effects of this compound. The data generated from these in vitro models are essential for predicting the compound's behavior in more complex biological systems and for substantiating any claims regarding its function in cosmetic formulations. youtube.com It is important that these assays are conducted in a standardized and reproducible manner to ensure the reliability of the findings. mdpi.com

Application of 1,4 Cyclohexanediol Bis Ethylhexanoate in Advanced Materials Science and Polymer Engineering

Role as a Chemical Plasticizer in Polymer Matrices

Plasticizers are additives that increase the plasticity or fluidity of a material. longchangchemical.com In the polymer industry, they are essential for enhancing flexibility and workability. ijiert.org While not as common as phthalate-based plasticizers, compounds like 1,4-Cyclohexanediol (B33098) bis-ethylhexanoate represent a class of specialty plasticizers used in applications demanding specific performance characteristics. A patent for a plasticizer composition including a cyclohexane (B81311) 1,4-diester-based compound highlights its potential for excellent stress and migration resistance. google.com

The primary function of a plasticizer is to improve the flexibility and durability of a polymer. ijiert.org By incorporating 1,4-Cyclohexanediol bis-ethylhexanoate into a rigid polymer matrix, such as Polyvinyl Chloride (PVC), a notable transformation in material properties can be achieved. The plasticizer molecules position themselves between the long polymer chains, effectively pushing them apart. researchgate.net This spacing counteracts the strong intermolecular forces that hold the chains in a rigid, crystalline, or glassy state, allowing them to slide past one another more easily. ijiert.orgspecialchem.com This increased molecular mobility translates into a reduction in stiffness and brittleness, making the material more pliable and resilient to fracture.

The result is an enhancement of key mechanical properties:

Increased Elongation at Break: The polymer can be stretched further before breaking.

Lowered Glass Transition Temperature (Tg): The material transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, expanding its operational range. ijiert.org

Improved Toughness: The ability of the material to absorb energy and deform plastically without fracturing is increased. ijiert.org

Table 1: Expected Impact of this compound as a Plasticizer on Polymer Properties

| Property | Effect of Plasticization | Rationale |

| Flexibility | Increased | Reduction of intermolecular forces allows polymer chains greater freedom of movement. ijiert.org |

| Hardness | Decreased | Increased spacing between polymer chains reduces the material's rigidity. specialchem.com |

| Tensile Strength | Generally Decreased | The weakening of intermolecular forces can lead to a lower stress required to pull chains apart. researchgate.net |

| Elongation | Increased | Chains can slide past each other more easily, allowing for greater deformation before failure. specialchem.com |

| Glass Transition Temp. (Tg) | Decreased | Less energy is required for the polymer to transition from a glassy to a rubbery state. ijiert.org |

The plasticizing effect of this compound is explained by established theories of polymer-plasticizer interaction, primarily the "lubrication theory" and the "free volume theory."

According to the lubrication theory, the plasticizer molecules act as molecular lubricants. Upon being mixed with a polymer and heated, the plasticizer molecules diffuse into the polymer matrix and situate themselves between the macromolecules. specialchem.com They effectively shield the polymer chains from one another, weakening the cohesive intermolecular forces, such as van der Waals forces. specialchem.comnurchem.com In polar polymers like PVC, the polar ester groups of the plasticizer can interact with polar sites on the polymer chain, disrupting the strong polymer-polymer dipole interactions. nurchem.com

This process increases the "free volume," which is the space within the polymer matrix not occupied by the polymer chains themselves. ijiert.orgresearchgate.net With more free volume, the polymer chains have greater mobility and can move more freely, leading to increased flexibility. researchgate.net The bulky, non-polar cyclohexyl group and the flexible ethylhexanoate side chains of the plasticizer molecule contribute significantly to this steric separation of the polymer chains. For effective plasticization, the interactions between the plasticizer and polymer molecules must be favorable and of a similar magnitude to the polymer-polymer and plasticizer-plasticizer interactions, ensuring good compatibility and preventing phase separation. specialchem.com

Integration in Polymer Synthesis as a Monomeric Unit or Co-Monomer

While this compound itself is a diester, its core component, 1,4-cyclohexanediol (1,4-CHDO), is a crucial diol monomer used in the synthesis of advanced cycloaliphatic polyesters and copolyesters. rsc.orgmdpi.com These polymers are valued for properties that are intermediate between those of linear aliphatic and aromatic polyesters. mdpi.com

1,4-Cyclohexanediol is employed as a glycol monomer in polycondensation reactions with various diacids or their ester derivatives (like dimethyl terephthalate) to produce polyesters. researchgate.netgoogle.com A common method for this synthesis is a two-step melt polymerization process. mdpi.comresearchgate.net

Esterification/Transesterification: The monomers (e.g., 1,4-cyclohexanediol and a diacid) are heated under an inert atmosphere, often with a catalyst, to form low molecular weight oligomers and a byproduct (e.g., water or methanol). google.com

Polycondensation: The temperature is further increased, and a vacuum is applied to remove the byproduct, driving the reaction toward the formation of a high molecular weight polymer. mdpi.com

The incorporation of the 1,4-cyclohexanediol monomer imparts unique characteristics to the resulting polyester (B1180765), such as improved thermal stability, hydrolytic stability, and weatherability compared to their purely linear aliphatic counterparts. mdpi.comresearchgate.net

The 1,4-cyclohexylene ring within the polymer backbone is not planar and exists predominantly in a "chair" conformation. libretexts.org The substituents at the 1 and 4 positions can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration. This stereoisomerism has a profound impact on the final properties of the polymer. researchgate.netresearchgate.net

Trans Isomers: The linear and symmetrical nature of the trans isomer allows for efficient chain packing. Polymers rich in trans-1,4-cyclohexylene units tend to be more crystalline, rigid, and have higher melting points (Tm) and glass transition temperatures (Tg). researchgate.netresearchgate.net

Cis Isomers: The kinked structure of the cis isomer disrupts the regularity of the polymer chain, hindering crystallization. Polymers with a high cis content are typically amorphous, less rigid, and have lower Tg values. researchgate.net

Therefore, by carefully controlling the cis/trans ratio of the 1,4-cyclohexanediol monomer during synthesis, material scientists can tailor the properties of the resulting polyester, ranging from highly crystalline thermoplastics to amorphous elastomers. researchgate.netresearchgate.net The dynamic behavior of the ring, including the chair-to-boat conformational transitions, can also influence the material's mechanical properties by providing energy dissipation mechanisms. researchgate.netnih.govacs.org

Table 2: Influence of Cyclohexylene Ring Isomerism on Polyester Properties

| Property | High trans-Isomer Content | High cis-Isomer Content | Source |

| Crystallinity | Semicrystalline to Highly Crystalline | Amorphous | researchgate.netresearchgate.net |

| Glass Transition Temp. (Tg) | Higher | Lower | researchgate.netresearchgate.net |

| Rigidity / Modulus | Higher | Lower | mdpi.comresearchgate.net |

| Melting Point (Tm) | Higher, more defined | Lower or absent | researchgate.net |

| Solubility | Generally Lower | Generally Higher | researchgate.net |

| Chain Packing | More efficient, ordered | Less efficient, disordered | researchgate.net |

The ester linkages (-COO-) formed during the polymerization of 1,4-cyclohexanediol are fundamental to the identity of the resulting polyester and serve as key functional groups. These linkages are not merely structural; they are chemically active sites that can be targeted for polymer modification.

The polarity of the ester groups influences the polymer's surface properties, solubility, and compatibility with other materials. More importantly, these ester bonds are susceptible to hydrolysis, which is the basis for the biodegradability of many aliphatic polyesters. This controlled degradation is a desirable function in applications such as biomedical devices and environmentally friendly packaging. mdpi.com

Furthermore, the ester linkages can participate in transesterification reactions, allowing for the chemical recycling of the polymer or the grafting of new functional side chains to alter the polymer's properties post-synthesis. While complex functionalization often relies on incorporating monomers with pendant reactive groups (like allyl or azide (B81097) groups), the inherent reactivity of the ester backbone provides a fundamental route for modifying the polymeric system. rsc.orgmdpi.com

Formulation in Specialized Functional Materials

The incorporation of this compound into material formulations is driven by its potential to impart desirable characteristics such as flexibility, durability, and modified surface properties. Its role as a plasticizer, coalescing agent, and lubricant component is under exploration in various applications.

In the realm of coatings and adhesives, this compound is considered for its function as a plasticizer and a coalescing agent. While specific research on this compound is limited, the performance of structurally similar diesters provides insight into its potential contributions.

As a plasticizer , it can be incorporated into polymer formulations to increase flexibility and reduce brittleness. The bulky cyclohexyl core can prevent the polymer chains from packing tightly, while the ethylhexanoate side chains enhance compatibility with the polymer matrix. This is analogous to the use of its isomer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate, which is employed as a plasticizer in PVC applications to create flexible surface coverings. The function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, enabling the formation of a continuous and robust film.

As a coalescing agent , this diester can facilitate the film formation process in latex-based coatings and adhesives. During the drying process, it temporarily softens the polymer particles, allowing them to fuse into a coherent film. Its relatively low volatility ensures it remains in the film long enough to perform its function but can slowly evaporate over time, leading to a harder and less tacky final surface. Esters of dicarboxylic acids are known to be effective coalescing agents in aqueous coating compositions. For instance, various mono- and di-esters are used in amounts up to 25% by weight of the dry polymer to ensure the formation of a continuous film under ambient conditions.

Table 1: Potential Functions of this compound in Coatings and Adhesives

| Function | Mechanism | Anticipated Effect on Final Product |

| Plasticizer | Increases intermolecular space between polymer chains, lowering the glass transition temperature (Tg). | Enhanced flexibility, improved impact resistance, and reduced cracking. |

| Coalescing Agent | Temporarily softens polymer particles in a latex formulation, promoting their fusion during film formation. | Improved film integrity, better adhesion to the substrate, and enhanced appearance. |

Esters are widely recognized for their beneficial properties as base oils and additives in lubricant formulations, offering good thermal stability, lubricity, and biodegradability. While direct studies on this compound as a primary lubricant are not prevalent, its structural characteristics suggest potential utility as a lubricant additive.

The presence of branched ester groups, such as the ethylhexanoate moieties, can influence the frictional characteristics of a lubricant. Research on ester-based lubricants indicates that branched esters may exhibit higher shear stress and friction forces compared to their linear counterparts. However, they can also offer excellent low-temperature fluidity and oxidative stability.

A closely related compound, 1,4-Cyclohexanedimethanol (B133615) bis(2-ethylhexanoate), has been noted for its potential in enhancing the thermal stability and oxidation resistance of jet engine lubricants. This suggests that the cyclohexyl core contributes to the robustness of the molecule under demanding conditions. The friction reduction mechanism of ester-based lubricants generally involves the formation of a thin, protective film on the metal surfaces. The polar ester groups adhere to the metal, creating a boundary layer that reduces direct metal-to-metal contact, thereby minimizing friction and wear. The effectiveness of this film is dependent on the molecular structure of the ester, the operating temperature, and the load.

Table 2: Frictional Characteristics of Lubricant Base Oils and Additives

| Lubricant Component | Typical Coefficient of Friction (COF) | Key Observations |

| Polyalphaolefin (PAO) Synthetic Oil | ~0.05 - 0.1 | Commonly used synthetic base oil with good performance. |

| Polyol Ester Oils | ~0.04 - 0.09 | Often exhibit lower friction and better thermal stability than mineral oils. |

| Mineral Oils | ~0.06 - 0.12 | Friction properties are highly dependent on refinement and additives. |

| Esters as Additives | Can reduce COF by 20-50% | Synergistic effects with other additives can significantly enhance performance. upc.edu |

Note: The COF values are approximate and can vary significantly based on test conditions (e.g., temperature, load, speed) and the presence of other additives.

Engineering of Material Performance via Diester Incorporation

The incorporation of monomers containing cyclic structures, such as 1,4-cyclohexanediol, into polyesters is a well-established strategy for engineering material properties. These rigid cyclic units can significantly impact the thermal and mechanical characteristics of the resulting polymers.

When 1,4-cyclohexanediol is used as a monomer in the synthesis of polyesters, it can enhance the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, leading to improved thermal stability. The rigidity of the cyclohexylene unit restricts the mobility of the polymer chains, making the material stiffer and stronger. For example, the incorporation of 1,4-cyclohexanedimethanol (a related diol) into PET (polyethylene terephthalate) to form PCT (poly(1,4-cyclohexylenedimethylene terephthalate)) results in a polymer with a higher Tg and Tm, as well as superior chemical resistance and mechanical properties. nih.gov

The stereochemistry of the 1,4-cyclohexanediol unit (cis vs. trans isomers) also plays a crucial role in determining the final properties of the polymer. The trans isomer, with its more linear and rigid conformation, is generally more effective at increasing the crystallinity and thermal stability of the polymer compared to the more bent cis isomer.

While this compound is typically used as an additive rather than a monomer, its presence within a polymer matrix can still influence the material's performance. As a plasticizer, it can be used to counterbalance the rigidity imparted by cyclic monomers, allowing for a fine-tuning of the material's flexibility and toughness. This approach allows for the creation of materials with a tailored balance of properties, such as high thermal resistance combined with good processability and impact strength.

Table 3: Impact of Cycloaliphatic Monomers on Polyester Properties

| Polymer | Monomer Modification | Change in Glass Transition Temperature (Tg) | Change in Melting Temperature (Tm) | Effect on Mechanical Properties |

| Poly(butylene adipate-co-terephthalate) (PBAT) | Introduction of 1,4-cyclohexanediol | Increase | Increase | Increased tensile strength and modulus |

| Poly(ethylene terephthalate) (PET) | Replacement of ethylene (B1197577) glycol with 1,4-cyclohexanedimethanol | Increase | Increase | Enhanced rigidity and thermal stability |

| Aliphatic Polyesters | Incorporation of 1,4-cyclohexanedicarboxylic acid | Increase | Increase | Improved hardness and preservation of Tg |

Computational Chemistry and Molecular Modeling of 1,4 Cyclohexanediol Bis Ethylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. These calculations can elucidate the distribution of electrons and predict molecular properties that are dependent on this distribution.

For 1,4-Cyclohexanediol (B33098) bis-ethylhexanoate, such calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information could be derived, including:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would reveal the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). The ester groups' oxygen atoms would be expected to be regions of high electron density, making them susceptible to electrophilic attack.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Despite the power of these methods, no specific studies detailing the HOMO-LUMO energies or electrostatic potential maps for 1,4-Cyclohexanediol bis-ethylhexanoate are currently available in published literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of this compound.

The flexibility of this molecule is significant, owing to the rotatable bonds in the ethylhexanoate side chains and the potential for the cyclohexyl ring to exist in different conformations (such as chair, boat, or twist-boat). An MD simulation would track the trajectories of all atoms in the system, revealing:

Conformational Preferences: By simulating the molecule in a solvent or in a bulk phase, researchers could determine the most statistically probable conformations it adopts. This includes the orientation of the two ester side chains relative to the central cyclohexane (B81311) ring (cis/trans isomerism) and the puckering of the ring itself.

Intermolecular Interactions: In a simulation of multiple molecules, one could analyze how they interact with each other. This is critical for understanding bulk properties like viscosity, boiling point, and miscibility with other substances. The simulations would quantify non-covalent interactions such as van der Waals forces.

Currently, there are no published MD simulation studies that have specifically analyzed the conformational landscape or intermolecular forces of this compound.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. By simulating the physical phenomena that give rise to spectroscopic signals, these methods can predict what the spectrum of a molecule like this compound should look like.

Key predictable spectra include:

Nuclear Magnetic Resonance (NMR): Computational models can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus, which is determined by the molecule's electronic structure.

Infrared (IR): IR spectra can be simulated by calculating the vibrational frequencies of the molecule's chemical bonds. Specific functional groups have characteristic vibrational modes; for instance, a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester groups would be a prominent predicted feature.

While experimental spectra for related compounds exist, there are no available computational studies that have published predicted NMR or IR spectra specifically for this compound.

In Silico Screening for Structure-Function Relationships in Biological Systems

In silico screening uses computational methods to assess the potential biological activity of a molecule by simulating its interaction with biological targets, such as enzymes or receptors. This is a cornerstone of modern drug discovery and toxicology assessment.

For this compound, in silico studies could explore:

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. The results are often ranked using a scoring function that estimates the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. If data were available for related esters, a QSAR model could be developed to predict the potential activity of this compound.

A thorough search of chemical and biological databases indicates that no in silico screening or molecular docking studies have been published for this compound to explore its potential biological functions or interactions.

Future Research Directions and Emerging Paradigms for 1,4 Cyclohexanediol Bis Ethylhexanoate

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1,4-Cyclohexanediol (B33098) bis-ethylhexanoate involves the esterification of 1,4-cyclohexanediol with 2-ethylhexanoic acid. deascal.com Emerging research is focused on developing greener and more sustainable methods for producing both the precursors and the final diester.

A promising avenue for the sustainable synthesis of the precursor, 1,4-cyclohexanediol, involves the catalytic hydrogenation of hydroquinone, a renewable resource. google.com One green chemistry approach utilizes a loaded transition metal ruthenium catalyst in a solvent-free or supercritical carbon dioxide medium. google.com This method offers milder reaction conditions (60-150°C) compared to traditional methods (150-200°C), faster reaction rates, and easier product separation without the use of toxic organic solvents. google.com Another sustainable route involves the defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) to produce 1,4-cyclohexanediol. rsc.orgresearchgate.net

For the esterification step, enzymatic synthesis using lipases is a key area of future research. Lipases, such as those from Candida sp., are being investigated for their ability to catalyze the synthesis of esters like ethyl hexanoate (B1226103) in organic solvents, with high conversion rates. academax.com The immobilization of these enzymes on supports like silica (B1680970) gel can enhance their stability and reusability, making the process more cost-effective and environmentally friendly. academax.commdpi.com

Table 1: Comparison of Synthetic Methodologies for 1,4-Cyclohexanediol Precursors

| Method | Precursor | Catalyst | Reaction Conditions | Advantages |

| Catalytic Hydrogenation | Hydroquinone | Ruthenium on support | 60-150°C, H₂ pressure | Green, solvent-free, milder conditions |

| Lignin (B12514952) Defunctionalization | 2,6-dimethoxybenzoquinone | Raney Ni | High temperature and pressure | Utilizes renewable lignin feedstock |

| Traditional Hydrogenation | Hydroquinone | Raney Ni in NaOH/ethanol | Lower temperature | Established method |

Exploration of Advanced Catalytic Systems for Diester Production

The efficiency of 1,4-Cyclohexanediol bis-ethylhexanoate synthesis is highly dependent on the catalytic system employed. Future research is directed towards the discovery and optimization of advanced catalysts that offer high selectivity, activity, and stability.

For the production of the 2-ethylhexanoic acid precursor, catalytic dehydrogenation of 2-ethylhexanol using catalysts like cadmium oxide, zinc oxide, and manganese dioxide is a known method. atamanchemicals.com More advanced research focuses on the direct synthesis from 2-ethylhexanol using a 5%ZnO-3%MgO/SiO₂ catalyst with pure oxygen as the oxidant, which operates at atmospheric pressure. datascience.ir

In the esterification reaction, heterogeneous solid acid catalysts are gaining attention as alternatives to corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid. mdpi.com Sulfonic acid-functionalized porous materials, such as mesoporous silica (SBA-15-SO₃H) and metal-organic frameworks (MOFs), are being explored for their high catalytic activity and recyclability in esterification reactions. researchgate.net

Immobilized lipases, such as Novozym® 435, have shown promise in catalyzing the synthesis of related esters, like 2-ethylhexyl-2-ethylhexanoate, in solvent-free media or in organic solvents like n-hexane. researchgate.net Future work will likely focus on enhancing the performance of these biocatalysts through protein engineering and the development of novel immobilization techniques to improve their operational stability and reduce reaction times. mdpi.com

Rational Design of Derivatives with Tunable Physicochemical and Biological Activities

The rational design of derivatives of this compound holds significant potential for creating new molecules with tailored properties. By modifying the core structure, it is possible to fine-tune its physicochemical characteristics, such as solubility and volatility, as well as its biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for this purpose. frontiersin.orgnih.govresearchgate.netnih.gov By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR can guide the design of new derivatives with enhanced potency. For instance, 3D-QSAR studies on cyclohexane-1,3-dione derivatives have been used to identify the structural features crucial for their inhibitory activity against certain enzymes. frontiersin.orgnih.gov Similar methodologies can be applied to this compound to design derivatives with specific biological targets.

Molecular docking and molecular dynamics simulations can further aid in the rational design process by providing insights into the binding interactions between the designed derivatives and their target receptors. frontiersin.orgmdpi.com This computational approach can help in predicting the binding affinity and selectivity of new compounds before their synthesis, thus saving time and resources.

Integration into Next-Generation Biorenewable and Degradable Polymer Systems

1,4-Cyclohexanediol is a valuable monomer for the synthesis of polyesters, and its bis-ethylhexanoate derivative can potentially be integrated into biorenewable and degradable polymer systems. researchgate.net Polyesters derived from diols and dicarboxylic acids are a significant class of biodegradable polymers with a wide range of applications. nih.govonline-learning-college.comyoutube.com

Future research will likely explore the use of this compound as a comonomer or a plasticizer in biodegradable polyesters such as poly(butylene succinate) (PBS) or poly(lactic acid) (PLA). As a comonomer, it could introduce specific properties, such as increased flexibility or altered degradation rates, to the polymer chain. As a plasticizer, it could improve the processability and mechanical properties of these bioplastics.

The synthesis of polyesters from 1,4-cyclohexanedicarboxylic acid (a related cyclohexane (B81311) derivative) and various diols has been demonstrated, leading to materials with high crystallinity and weathering resistance. researchgate.netgoogle.com Similar strategies could be employed to incorporate this compound into novel polymer architectures, contributing to the development of next-generation sustainable materials.

Deepening Understanding of Molecular Mechanisms in Biological Interactions

While this compound is known to function as a bleaching agent in cosmetic formulations, the precise molecular mechanisms underlying this activity are not yet fully understood. deascal.comcosmileeurope.eupaulaschoice.nlspecialchem.com Future research should aim to elucidate these mechanisms to optimize its efficacy and ensure its safety.

Investigating the interaction of this compound with key enzymes and receptors in the skin, such as tyrosinase, which is involved in melanin (B1238610) production, could provide valuable insights. In vitro and in vivo studies, coupled with molecular modeling, can help to identify the specific binding sites and conformational changes that lead to its bleaching effect.

Furthermore, understanding the potential for this compound to act as an endocrine disruptor is an important area of future investigation, as some cosmetic ingredients have been scrutinized for such effects. cosmileeurope.eu Rigorous safety assessments and mechanistic studies will be crucial in this regard.

Advanced Computational Prediction and Experimental Validation Synergies

The synergy between advanced computational prediction and experimental validation is a powerful paradigm for accelerating research and development. In the context of this compound, this approach can be applied to predict a wide range of properties and guide experimental work.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be used to predict the conformational preferences, electronic properties, and reactivity of this compound and its derivatives. nih.govresearchgate.netresearchgate.net For example, molecular modeling has been used to study the hydrogen-bond patterns and structures of 1,4-cyclohexanediol isomers. nih.gov

QSAR and molecular docking studies can predict the biological activity and binding modes of new derivatives, as discussed in section 8.3. These computational predictions can then be validated through targeted synthesis and biological testing, creating an iterative cycle of design, prediction, and validation that can significantly streamline the discovery of new applications for this compound.

Q & A

Q. How can trans-1,4-cyclohexanediol be synthesized with high selectivity for polymer applications?

Trans-1,4-cyclohexanediol is synthesized via catalytic hydrogenation of hydroquinone under supercritical CO₂ conditions. Optimal parameters include a catalyst-to-substrate ratio of 367:1, 150°C, 5 MPa H₂ pressure, and 2-hour reaction time in ethanol, achieving 98.8% conversion and 77.7% trans-isomer selectivity . This method is critical for producing enantiomerically pure monomers for high-performance polyesters.

Q. What analytical techniques differentiate cis- and trans-1,4-cyclohexanediol isomers in polymer matrices?

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to distinguish isomers. The trans isomer exhibits distinct hydrogen-bonding patterns (biaxial or biequatorial conformers) and higher melting points (143°C vs. 113–114°C for cis) . Polarized light thermomicroscopy further identifies conformational isomorphism in trans-isomer polymorphs .

Q. How does 1,4-cyclohexanediol influence polymer properties when copolymerized with dicarboxylic acids?

Polymerization with sebacic acid (C10), adipic acid (C6), or terephthalic acid (aromatic) yields polyesters with tunable thermal and mechanical properties. For example, poly(cyclohexyl-sebacate) (PCS) shows enhanced biocompatibility for tissue engineering, as demonstrated by in vitro degradation rates and in vivo inflammatory response studies . Catalyst loading (1 mol%) and monomer ratios are key variables.

Advanced Research Questions

Q. What mechanisms explain the polymorphic behavior of trans-1,4-cyclohexanediol in solid-state crystallization?

Three polymorphs (I, II, III) of trans-1,4-cyclohexanediol are identified via sublimation, melt cooling, and solution crystallization. Polymorph II (monoclinic P21/a) exhibits conformational isomorphism, where biaxial and biequatorial conformers coexist in the same lattice due to comparable energy states. This behavior is analyzed using graph-set models and XRD .

Q. How do 1,4-cyclohexanediol derivatives modulate drug delivery in dermatological formulations?

In transdermal formulations, 1,4-cyclohexanediol acts as a penetration retardant by forming hydrogen-bonded complexes with 1,2-diols (C6–C7 chain lengths). This reduces systemic flux (e.g., metronidazole accumulation by 40%) while maintaining epidermal retention, as shown by Franz cell assays and HPLC quantification . Synergistic effects are validated via comparative studies with control formulations.

Q. What catalytic pathways enable the sustainable production of 1,4-cyclohexanediol from lignin derivatives?

Lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) is converted to 1,4-cyclohexanediol in 86.5% yield via RANEY® Ni-catalyzed hydrogenation at 120°C and 30 bar H₂. A second step aminates the diol to 1,4-cyclohexanediamine (99% yield) using NH₃, demonstrating a renewable route for polymer precursors .

Methodological Considerations

Q. How can researchers resolve contradictions in isomer-specific bioactivity data?

Conflicting results (e.g., cis vs. trans isomer effects on drug permeation) require controlled crystallization of pure isomers and rigorous characterization (DSC, XRD). For example, cis-1,4-cyclohexanediol’s higher water solubility may skew pharmacokinetic data, necessitating solubility-adjusted experimental designs .